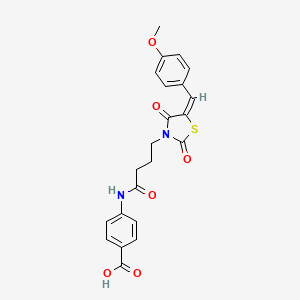

(E)-4-(4-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)butanamido)benzoic acid

Description

Properties

IUPAC Name |

4-[4-[(5E)-5-[(4-methoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O6S/c1-30-17-10-4-14(5-11-17)13-18-20(26)24(22(29)31-18)12-2-3-19(25)23-16-8-6-15(7-9-16)21(27)28/h4-11,13H,2-3,12H2,1H3,(H,23,25)(H,27,28)/b18-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRHJFZNAPLHHLW-QGOAFFKASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=O)S2)CCCC(=O)NC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-4-(4-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)butanamido)benzoic acid is a derivative of thiazolidinedione, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of Thiazolidinediones

Thiazolidinediones (TZDs) are a group of compounds that have gained significant attention due to their potential therapeutic effects in various diseases, particularly diabetes and cancer. They are characterized by a thiazolidine ring and have been shown to exhibit anti-inflammatory, antidiabetic, and anticancer properties.

Antidiabetic Activity

Research indicates that thiazolidinedione derivatives, including the compound , exhibit significant antidiabetic activity. The mechanism involves the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity.

- In vitro Studies :

- In vivo Studies :

Anticancer Activity

Thiazolidinediones have also been explored for their anticancer properties. The compound's structure suggests potential interactions with cancer cell pathways.

- Mechanism of Action :

- Case Study :

Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activity of thiazolidinedione derivatives:

Scientific Research Applications

Antidiabetic Applications

Recent studies have highlighted the antidiabetic efficacy of compounds derived from thiazolidinediones, particularly those containing the 4-methoxybenzylidene moiety. The compound has shown promising results in:

- Molecular Docking Studies : The binding interactions of this compound with the peroxisome proliferator-activated receptor gamma (PPAR-γ) have been investigated through molecular docking and dynamics simulations. These studies indicate that it can effectively modulate PPAR-γ activity, which is crucial for insulin sensitivity and glucose metabolism .

- In Vivo Evaluations : In experiments involving streptozotocin-induced diabetic mice, compounds similar to (E)-4-(4-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)butanamido)benzoic acid demonstrated significant reductions in blood glucose levels comparable to standard antidiabetic drugs like rosiglitazone .

Hepatoprotective Effects

The compound has also been studied for its hepatoprotective properties :

- Aldose Reductase Inhibition : It acts as an aldose reductase inhibitor, which is beneficial in preventing complications associated with diabetes, such as liver damage. Studies have shown that it protects against carbon tetrachloride (CCl₄)-induced liver injury by modulating inflammatory pathways and reducing oxidative stress .

- Mechanistic Insights : The protective effects include lowering serum alanine aminotransferase levels and improving liver histology by inhibiting the activation of nuclear factor kappa B (NF-κB), a key player in inflammatory responses .

Anti-inflammatory Activity

The compound exhibits notable anti-inflammatory effects , making it a candidate for treating various inflammatory conditions:

- In Vivo Studies : Research indicates that derivatives of this compound can significantly reduce inflammation markers in animal models. For example, it has been shown to decrease the recruitment of leukocytes during acute peritonitis and reduce neointimal thickening following vascular injury .

- Potential Mechanisms : The anti-inflammatory action is attributed to its ability to suppress NF-κB activation and downregulate pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) .

Summary of Findings

The applications of this compound are diverse and impactful. Below is a summary table highlighting key findings from various studies:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Modifications

The biological and physicochemical properties of TZD derivatives are highly dependent on substituents at the benzylidene ring, the linker group, and the terminal functional moiety. Below is a comparative analysis of key analogs:

Key Observations

Substituent Effects: Electron-donating groups (e.g., 4-OCH₃, 4-OCH₂CH₃): These substituents improve solubility and may enhance ARI activity by facilitating hydrogen bonding with target enzymes. For instance, analogs with 4-methoxybenzylidene groups (e.g., compound 4l) show high yields (98%) and moderate melting points (260–262°C), suggesting stable crystalline forms . Compound 4o (4-Br) exhibits a higher melting point (224–226°C) compared to methoxy analogs, indicating stronger intermolecular forces .

Linker and Terminal Group Modifications: Butanamido vs. Acetamide linkers: The target compound’s butanamido linker may confer flexibility and improved pharmacokinetic profiles compared to shorter acetamide linkers (e.g., 4l, 4o).

Biological Activity :

- Aldose reductase inhibition : The target compound’s structural similarity to ARI-active analogs (e.g., 57.8–71.9% inhibition at 5 μg/mL) suggests comparable efficacy .

- Antimicrobial activity : Methoxy and bromo derivatives (e.g., 4l, 4o) demonstrate broad-spectrum antimicrobial effects, though the target compound’s activity remains uncharacterized .

Q & A

Q. What are the optimized synthetic routes for (E)-4-(4-(5-(4-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)butanamido)benzoic acid?

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of 4-methoxybenzaldehyde with thiazolidine-2,4-dione under basic conditions (e.g., NaOH or K₂CO₃) to form the benzylidene-thiazolidinedione core .

- Step 2: Introduction of the butanamido linker via nucleophilic substitution or coupling reactions.

- Step 3: Final functionalization with a benzoic acid group. Key parameters include solvent choice (e.g., ethanol or DMF), reaction temperature (60–100°C), and purification via column chromatography or recrystallization .

Q. Which analytical techniques are critical for confirming the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., distinguishing E/Z isomers via coupling constants) .

- High-Resolution Mass Spectrometry (HRMS): To confirm molecular formula and rule out impurities.

- Infrared Spectroscopy (IR): Identification of carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .

- Melting Point Analysis: Consistency with literature values (±2°C) indicates purity .

Q. What are the standard protocols for assessing its solubility and stability in biological assays?

- Solubility: Use polar aprotic solvents (DMSO) for stock solutions, followed by dilution in PBS (pH 7.4). Centrifugation (10,000 rpm, 10 min) removes insoluble aggregates .

- Stability: Incubate in simulated physiological conditions (37°C, pH 7.4) and monitor degradation via HPLC over 24–72 hours .

Advanced Research Questions

Q. How does the methoxybenzylidene moiety influence biological activity?

Structure-activity relationship (SAR) studies suggest:

- The methoxy group enhances electron-donating effects, stabilizing interactions with hydrophobic enzyme pockets (e.g., COX-2 or PPAR-γ) .

- Substituent modifications (e.g., replacing methoxy with Cl or OH) alter potency. For example, 4-chloro analogs show higher antimicrobial activity, while hydroxyl groups improve antioxidant capacity .

- Computational docking (AutoDock Vina) can predict binding affinities to targets like aldose reductase or tyrosinase .

Q. What strategies resolve contradictions in reported biological activity data?

- Purity Verification: Re-evaluate compound purity via HPLC and elemental analysis; impurities >5% can skew results .

- Assay Standardization: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., ascorbic acid for antioxidant assays) .

- Structural Confirmation: Recheck stereochemistry (E/Z) via NOESY NMR, as isomers may exhibit divergent bioactivity .

Q. How can computational methods guide the design of analogs with improved pharmacokinetics?

- ADMET Prediction: Tools like SwissADME assess logP (target <5 for oral bioavailability), metabolic stability (CYP450 interactions), and toxicity (AMES test).

- Molecular Dynamics Simulations: Analyze binding persistence (e.g., RMSD <2 Å over 100 ns trajectories) to optimize linker length or substituent polarity .

Q. What in vivo models are suitable for evaluating therapeutic potential?

- Antidiabetic Studies: Streptozotocin-induced diabetic rats (dose: 10–50 mg/kg, oral) with glucose tolerance tests .

- Antioxidant Efficacy: D-galactose-induced aging models, measuring SOD and CAT levels in liver homogenates .

- Toxicity Screening: Acute toxicity in zebrafish embryos (LC₅₀ determination) before mammalian trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.